molecular formula C13H19Cl2NO4S B2629264 2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzene-1-sulfonamide CAS No. 2034243-18-8

2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzene-1-sulfonamide

Cat. No.: B2629264
CAS No.: 2034243-18-8
M. Wt: 356.26
InChI Key: QMZBOYVUJVWWPE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, methoxy, methyl, and sulfonamide groups. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 2,4-dichloro-5-methylbenzene to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine group is then sulfonated using a sulfonating agent such as chlorosulfonic acid to form the sulfonamide group.

    Alkylation: Finally, the sulfonamide is alkylated with 2,3-dimethoxy-2-methylpropyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and methyl groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-methylbenzene-1-sulfonamide: Lacks the 2,3-dimethoxy-2-methylpropyl group, resulting in different reactivity and applications.

    2,4-dichloro-N-(2-methylpropyl)-5-methylbenzene-1-sulfonamide:

Uniqueness

2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-(2,3-dimethoxy-2-methylpropyl)-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO4S/c1-9-5-12(11(15)6-10(9)14)21(17,18)16-7-13(2,20-4)8-19-3/h5-6,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZBOYVUJVWWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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